molecular formula C9H17N3 B1612055 4-(4-Methylpiperazin-1-yl)butanenitrile CAS No. 244291-81-4

4-(4-Methylpiperazin-1-yl)butanenitrile

Cat. No.: B1612055
CAS No.: 244291-81-4
M. Wt: 167.25 g/mol
InChI Key: KFHQJFCEGVTMSZ-UHFFFAOYSA-N
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Description

4-(4-Methylpiperazin-1-yl)butanenitrile is an organic compound with the molecular formula C9H17N3. It is a derivative of piperazine, a heterocyclic amine, and contains a nitrile group. This compound is known for its applications in various fields, including medicinal chemistry and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Methylpiperazin-1-yl)butanenitrile typically involves the reaction of 4-methylpiperazine with butanenitrile. The reaction is carried out under controlled conditions, often in the presence of a base such as potassium carbonate, and a solvent like dimethyl sulfoxide (DMSO). The reaction mixture is stirred at room temperature for several hours to ensure complete conversion .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined and heated under reflux conditions. The product is then purified through distillation or recrystallization to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions: 4-(4-Methylpiperazin-1-yl)butanenitrile can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-(4-Methylpiperazin-1-yl)butanenitrile involves its interaction with specific molecular targets. For instance, in anticancer research, derivatives of this compound have been shown to inhibit the epidermal growth factor receptor (EGFR) pathway. This inhibition leads to reduced cell proliferation and increased apoptosis in cancer cells . The compound’s structure allows it to fit well into the active site of EGFR, blocking its activity and downstream signaling .

Comparison with Similar Compounds

Properties

IUPAC Name

4-(4-methylpiperazin-1-yl)butanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N3/c1-11-6-8-12(9-7-11)5-3-2-4-10/h2-3,5-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFHQJFCEGVTMSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CCCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10595255
Record name 4-(4-Methylpiperazin-1-yl)butanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10595255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

244291-81-4
Record name 4-(4-Methylpiperazin-1-yl)butanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10595255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In a 25 mL flask was placed 1-methyl-piperazine (0.52 g, 5.1 mmol), 4-bromobutyronitrile (0.78 g, 5.3 mmol) and potassium carbonate (0.71 g, 5.3 mmol) suspended in acetonitrile (5 mL). The reaction mixture was stirred at rt for 4 h., followed by addition of H2O (20 mL) and extraction with ethyl acetate (3×25 mL). The combined organic phases were washed with brine (25 mL), dried (MgSO4) and evaporated to dryness to produce 0.72 g of crude 14 which was used without further purification in the synthesis of compound 15.
Quantity
0.52 g
Type
reactant
Reaction Step One
Quantity
0.78 g
Type
reactant
Reaction Step Two
Quantity
0.71 g
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
reactant
Reaction Step Four
Quantity
25 mL
Type
solvent
Reaction Step Four
Quantity
5 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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